Cas no 84538-45-4 (5-amino-2,4-dimethoxy-6-methylpyrimidine)
5-amino-2,4-dimethoxy-6-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2,4-dimethoxy-6-methylpyrimidine
- 2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine
- 84538-45-4
- 2,4-dimethoxy-6-methylpyrimidin-5-amine
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- MDL: MFCD20691569
- Inchi: 1S/C7H11N3O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h8H2,1-3H3
- InChI Key: UAQPUSUAOMKEHI-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(C)=NC(=N1)OC)N
Computed Properties
- Exact Mass: 169.085126602Da
- Monoisotopic Mass: 169.085126602Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 70.3Ų
5-amino-2,4-dimethoxy-6-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1125266-100mg |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 100mg |
$255 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125266-250mg |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125266-500mg |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125266-1g |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125266-5g |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125266-50mg |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 50mg |
$190 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743496-1g |
2,4-Dimethoxy-6-methylpyrimidin-5-amine |
84538-45-4 | 98% | 1g |
¥3897.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125266-250mg |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 250mg |
$370 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1125266-5g |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 5g |
$4475 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1125266-1g |
2,4-Dimethoxy-6-methyl-pyrimidin-5-ylamine |
84538-45-4 | 95% | 1g |
$1115 | 2025-02-26 |
5-amino-2,4-dimethoxy-6-methylpyrimidine Suppliers
5-amino-2,4-dimethoxy-6-methylpyrimidine Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 5-amino-2,4-dimethoxy-6-methylpyrimidine
Recent Advances in the Research of 5-amino-2,4-dimethoxy-6-methylpyrimidine (CAS: 84538-45-4)
5-amino-2,4-dimethoxy-6-methylpyrimidine (CAS: 84538-45-4) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 5-amino-2,4-dimethoxy-6-methylpyrimidine is its application in the synthesis of novel nucleoside analogs. Researchers have demonstrated that this compound serves as a versatile building block for the development of modified nucleosides, which exhibit enhanced stability and bioavailability compared to their natural counterparts. A recent study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of a series of nucleoside analogs using 5-amino-2,4-dimethoxy-6-methylpyrimidine as a starting material, showcasing its potential in antiviral drug design.
In addition to its role in nucleoside chemistry, 5-amino-2,4-dimethoxy-6-methylpyrimidine has been investigated for its direct biological activities. Preliminary in vitro studies have revealed that this compound exhibits moderate inhibitory effects against certain viral enzymes, including reverse transcriptase and RNA-dependent RNA polymerase. These findings suggest that it may serve as a lead compound for the development of broad-spectrum antiviral agents. Furthermore, molecular docking studies have provided insights into the binding interactions between this pyrimidine derivative and viral protein targets, offering a structural basis for further optimization.
The pharmacological potential of 5-amino-2,4-dimethoxy-6-methylpyrimidine extends beyond antiviral applications. Recent research has explored its anticancer properties, particularly in the context of targeting DNA synthesis and repair mechanisms. A study conducted by a team at the National Cancer Institute demonstrated that derivatives of this compound could selectively inhibit the growth of cancer cells by interfering with thymidylate synthase, a key enzyme in nucleotide metabolism. These findings underscore the compound's potential as a scaffold for the development of novel chemotherapeutic agents.
From a synthetic chemistry perspective, advancements have been made in the large-scale production and purification of 5-amino-2,4-dimethoxy-6-methylpyrimidine. A recent patent application disclosed an improved synthetic route that enhances yield and reduces the formation of by-products, making the compound more accessible for industrial and research applications. This development is particularly significant given the growing demand for high-quality pyrimidine derivatives in pharmaceutical manufacturing.
In conclusion, the latest research on 5-amino-2,4-dimethoxy-6-methylpyrimidine (CAS: 84538-45-4) highlights its multifaceted potential in drug discovery and development. Its applications span from serving as a key synthetic intermediate to exhibiting direct biological activities against viral and cancer targets. As research in this area continues to advance, it is anticipated that this compound will play an increasingly important role in the design of next-generation therapeutic agents. Future studies should focus on further elucidating its mechanism of action and optimizing its pharmacological properties through structural modifications.
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